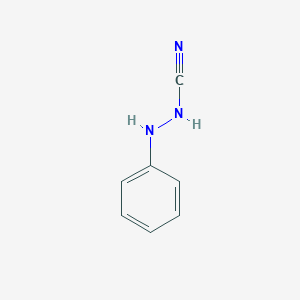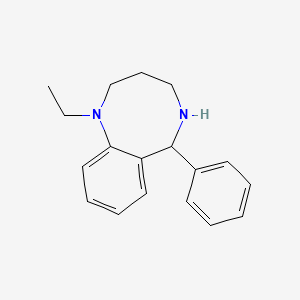![molecular formula C6H15N3 B14519831 N-{[(E)-Methyldiazenyl]methyl}butan-1-amine CAS No. 62655-34-9](/img/structure/B14519831.png)
N-{[(E)-Methyldiazenyl]methyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(E)-Methyldiazenyl]methyl}butan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methyldiazenyl group attached to a butan-1-amine structure, making it a unique member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(E)-Methyldiazenyl]methyl}butan-1-amine typically involves the reaction of butan-1-amine with a methyldiazenyl precursor. One common method is the reductive amination of butan-1-amine with a methyldiazenyl aldehyde or ketone under catalytic hydrogenation conditions. This reaction can be carried out using a nickel or palladium catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product. The final compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[(E)-Methyldiazenyl]methyl}butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methyldiazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce simpler amines.
Scientific Research Applications
N-{[(E)-Methyldiazenyl]methyl}butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[(E)-Methyldiazenyl]methyl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methyldiazenyl group can participate in redox reactions, altering the activity of target proteins and pathways. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylbutan-1-amine: Lacks the methyldiazenyl group, making it less reactive in redox reactions.
N,N-Dimethylbutan-1-amine: Contains two methyl groups on the nitrogen, altering its chemical properties.
Butan-1-amine: The simplest form, without any additional functional groups.
Uniqueness
N-{[(E)-Methyldiazenyl]methyl}butan-1-amine is unique due to the presence of the methyldiazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62655-34-9 |
|---|---|
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-[(methyldiazenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C6H15N3/c1-3-4-5-8-6-9-7-2/h8H,3-6H2,1-2H3 |
InChI Key |
QWFJECHJUYFFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCN=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


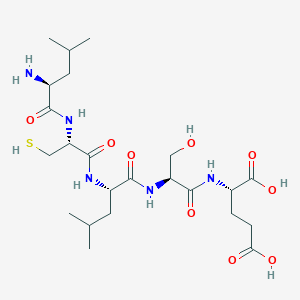
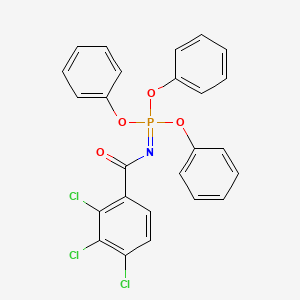
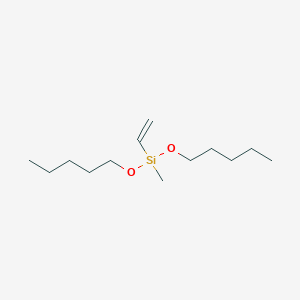
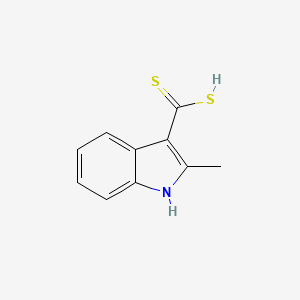
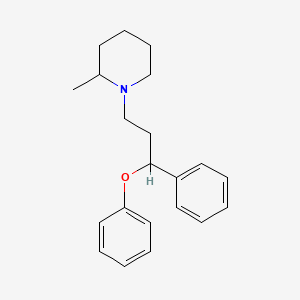
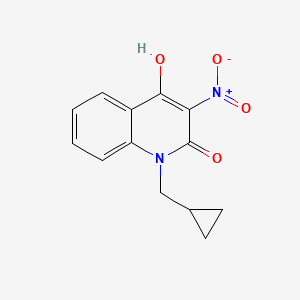
![1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine](/img/structure/B14519794.png)
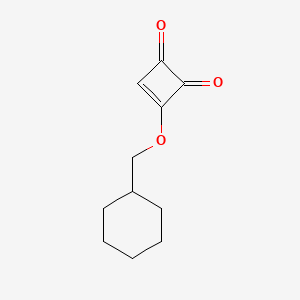
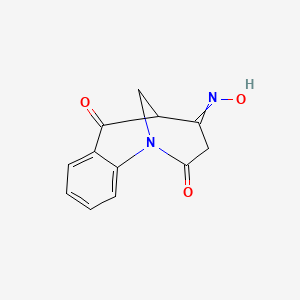
![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)
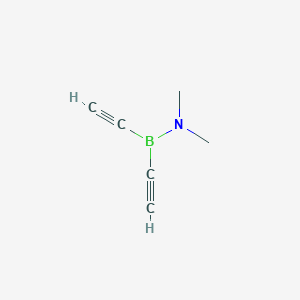
![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)
